4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper
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Overview
Description
4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper is a complex organic compound that features a copper ion coordinated with a large organic ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper typically involves the following steps:
Formation of the Ligand: The organic ligand is synthesized through a series of condensation reactions involving 4-tert-butyl-2-hydroxybenzaldehyde and other aromatic aldehydes with amines.
Coordination with Copper: The synthesized ligand is then reacted with a copper salt, such as copper(II) acetate, under controlled conditions to form the final complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various amines, phosphines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligand, while substitution reactions can result in new copper complexes with different ligands.
Scientific Research Applications
4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper has several scientific research applications:
Catalysis: It can act as a catalyst in various organic reactions, including oxidation and coupling reactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or magnetic properties.
Medicinal Chemistry: Research is ongoing into its potential use in developing new drugs, particularly those targeting metal-dependent enzymes or pathways.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper involves its ability to coordinate with various substrates through its copper center. This coordination can facilitate various chemical transformations, such as electron transfer in oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-2-hydroxybenzaldehyde
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- Phenol, 2,4,6-tri-tert-butyl-
Uniqueness
What sets 4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper apart from similar compounds is its complex structure, which allows for versatile coordination chemistry and a wide range of applications. Its ability to act as a catalyst in various reactions and its potential in medicinal chemistry make it a compound of significant interest.
Properties
Molecular Formula |
C38H44CuN4O2 |
---|---|
Molecular Weight |
652.3 g/mol |
IUPAC Name |
4-tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper |
InChI |
InChI=1S/C38H44N4O2.Cu/c1-37(2,3)27-19-25(35(43)29(21-27)31-13-9-11-17-39-31)23-41-33-15-7-8-16-34(33)42-24-26-20-28(38(4,5)6)22-30(36(26)44)32-14-10-12-18-40-32;/h9-14,17-24,33-34,43-44H,7-8,15-16H2,1-6H3; |
InChI Key |
GAXHZKGVEWCZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=N2)O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)C(C)(C)C)C5=CC=CC=N5)O.[Cu] |
Origin of Product |
United States |
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